molecular formula C7H4BrClN4 B2835408 1-(2-bromo-4-chlorophenyl)-1h-tetrazole CAS No. 1501463-24-6

1-(2-bromo-4-chlorophenyl)-1h-tetrazole

Cat. No.: B2835408
CAS No.: 1501463-24-6
M. Wt: 259.49
InChI Key: YXTXPITXKHTMDU-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-1H-tetrazole is a specialized 1-substituted tetrazole derivative that serves as a valuable synthetic intermediate and scaffold in modern chemical research. This heterocyclic compound features a planar, nitrogen-rich aromatic tetrazole ring system, which is isosteric with carboxylic acids, combined with orthogonal halogen substituents (bromo and chloro) on the phenyl ring, enabling diverse functionalization pathways via cross-coupling reactions and further synthetic elaboration . In pharmaceutical research, tetrazole derivatives demonstrate remarkable biological activities, functioning as key pharmacophores in agents with documented antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties . The tetrazole ring is a stable bioisostere for carboxyl groups, improving metabolic stability and enhancing drug-like properties in medicinal chemistry campaigns . Recent research highlights the efficacy of tetrazole hybrids, particularly those linked with other heterocyclic systems like thiazole and thiophene, against Gram-positive and Gram-negative bacterial strains, including S. aureus and E. coli , as well as fungal pathogens such as C. albicans . Beyond biomedical applications, this compound finds utility in materials science as a precursor for high-energy materials and in coordination chemistry as a ligand for constructing metal-organic frameworks (MOFs) and complexes, leveraging its multiple nitrogen donor atoms . It can be synthesized via [2+3] cycloaddition strategies, employing sustainable methodologies such as solvent-free conditions and heterogeneous catalysts like silver nanoparticles supported on sodium borosilicate glass (ASBN), which offer advantages in recyclability and reduced environmental impact . Intended Use: This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The tetrazole ring is a nitrogen-rich heterocycle, and some analogues may be considered energetic compounds; therefore, standard safety protocols for such materials should be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXPITXKHTMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromo 4 Chlorophenyl 1h Tetrazole and Analogous Aryl Tetrazoles

Direct Synthetic Routes to 1-Aryl-1H-Tetrazoles

The most prominent direct synthetic route to 1-aryl-1H-tetrazoles involves the construction of the tetrazole ring from a suitable nitrogen-containing precursor attached to the aryl group. This approach ensures the correct regiochemical outcome, placing the aryl substituent at the N1 position of the tetrazole ring. The primary method employed for this transformation is the [3+2] cycloaddition reaction.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is the most fundamental and widely utilized method for synthesizing the tetrazole core. nih.gov This reaction involves the combination of a three-atom dipole (the azide (B81097) group) with a two-atom component (the nitrile group) to form the five-membered tetrazole ring. rsc.orgacs.orgnih.govresearchgate.netacs.org While traditionally requiring high temperatures and long reaction times, modern advancements have introduced various catalytic and procedural enhancements to improve efficiency and safety. nih.gov

The synthesis of 1-aryl-1H-tetrazoles can be achieved through the reaction of an aromatic amine with sodium azide and triethyl orthoformate. researchgate.netnih.gov For the specific synthesis of 1-(2-bromo-4-chlorophenyl)-1H-tetrazole, the corresponding aniline (B41778), 2-bromo-4-chloroaniline, would serve as the starting material. The general mechanism involves the in-situ formation of an imidate from the aniline and triethyl orthoformate, which then reacts with an azide source, typically sodium azide (NaN₃). This is followed by an intramolecular cyclization to form the tetrazole ring. The reaction often requires a catalyst to proceed efficiently. organic-chemistry.org The driving force for this reaction is the formation of the stable, aromatic tetrazole ring. youtube.com

To overcome the high activation energy barrier of the cycloaddition reaction, various catalytic systems have been developed. acs.orgnih.gov These catalysts function by activating the nitrile moiety, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgyoutube.com Catalytic approaches are broadly classified into heterogeneous and homogeneous systems, each offering distinct advantages.

[3+2] Cycloaddition Reactions in 1-Aryl Tetrazole Synthesis

Catalytic Approaches in Cycloaddition for 1-Aryl Tetrazole Synthesis
Heterogeneous Catalysis (e.g., Nanocatalysts, Metal Oxides)

Heterogeneous catalysts are favored for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. rsc.orgresearchgate.netthieme-connect.com Nanocatalysts, in particular, have gained significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. rsc.orgtandfonline.com

Various metal-based nanocatalysts have proven effective. Zinc oxide (ZnO) nanoparticles are efficient heterogeneous Lewis acid catalysts for this transformation. amerigoscientific.comtandfonline.com Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), allow for easy recovery of the catalyst using an external magnet. rsc.orgamerigoscientific.comnih.gov These magnetic cores can be functionalized with catalytically active metals like copper (Cu), nickel (Ni), or palladium (Pd) to enhance their efficiency. rsc.orgamerigoscientific.comnih.gov For instance, a Fe₃O₄@MCM-41-SB-Cu nanocomposite has been used for the synthesis of 5-substituted-1H-tetrazoles, demonstrating excellent recyclability. amerigoscientific.com Similarly, biosynthesized silver nanoparticles supported on sodium borosilicate have been used as a green and recyclable catalyst for the preparation of 1-substituted tetrazoles. nih.govacs.org

Below is a table summarizing various heterogeneous catalysts used in the synthesis of aryl tetrazoles.

CatalystSubstrate(s)SolventTemperature (°C)TimeYield (%)Ref.
Nano ZnO Aryl Nitriles + NaN₃DMF120-13010-12 h69-82 amerigoscientific.comtandfonline.com
Fe₃O₄@tryptophan@Ni Aryl Nitriles + NaN₃H₂O9020 min98 rsc.orgamerigoscientific.com
Fe₃O₄@L-lysine-Pd(0) Aryl Nitriles + NaN₃H₂O10025-60 min92-98 rsc.org
Ag/sodium borosilicate 4-Chloroaniline + TEOF + NaN₃Solvent-free12045 min95 nih.govacs.org
Co–Ni/Fe₃O₄@MMSHS Aryl Nitriles + NaN₃H₂O808-44 minup to 98 nih.gov
Amberlyst-15 4-Methoxybenzonitrile + NaN₃DMSO8512 h94 dergipark.org.tr
Homogeneous Catalysis (e.g., Lewis Acids, Organocatalysts)

Homogeneous catalysts, while often more challenging to separate from the product, can offer high activity and selectivity under mild reaction conditions. acs.orgresearchgate.net Lewis acids are the most common type of homogeneous catalyst for tetrazole synthesis. dergipark.org.tr They activate the nitrile group by coordinating to the nitrogen atom, thereby facilitating the cycloaddition. organic-chemistry.orgnih.gov

Commonly used Lewis acids include zinc salts (e.g., ZnBr₂, Zn(OTf)₂), which are effective in various solvents, including water. organic-chemistry.orgdergipark.org.tr Other metal-based catalysts, such as cobalt(II) complexes, have been developed and represent the first use of cobalt in homogeneous catalysis for this reaction, achieving near-quantitative yields. acs.orgnih.gov Antimony trioxide (Sb₂O₃) has also been reported as an effective Lewis acid catalyst. tandfonline.com In addition to metal-based catalysts, organocatalysts like L-proline have been employed, offering an environmentally benign and cost-effective alternative that promotes the reaction under mild conditions. organic-chemistry.org

The table below provides examples of homogeneous catalysts for aryl tetrazole synthesis.

CatalystSubstrate(s)SolventTemperature (°C)TimeYield (%)Ref.
ZnBr₂ Aryl Nitriles + NaN₃H₂O10012-24 h85-95 organic-chemistry.orgdergipark.org.tr
Co(II)-complex Aryl Nitriles + NaN₃MethanolReflux12 hup to 99 acs.orgnih.gov
Yb(OTf)₃ Amines + TEOF + NaN₃AcetonitrileReflux1-12 h82-95 organic-chemistry.org
Sb₂O₃ Aryl Nitriles + NaN₃DMF12010-12 h75-90 tandfonline.com
L-proline Aryl Nitriles + NaN₃DMSO1002-4 h90-96 organic-chemistry.org

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. lew.ronih.gov The application of microwave heating has been successfully used for the synthesis of 1-aryl tetrazoles. organic-chemistry.orgdergipark.org.tr

The conversion of aryl nitriles into aryl tetrazoles via cycloaddition with sodium azide can be accomplished in minutes under microwave irradiation, whereas conventional methods might take several hours or even days. organic-chemistry.org For instance, the palladium-catalyzed conversion of aryl halides to aryl nitriles, followed by a cycloaddition with sodium azide in DMF, can be performed rapidly in a one-pot fashion using microwave heating. organic-chemistry.org This "flash heating" provides rapid and uniform heating of the reaction mixture, which is key to its efficiency. organic-chemistry.org The use of microwave assistance is not limited to specific catalysts and has been shown to be effective in protocols involving both Lewis acids and organocatalysts, significantly reducing reaction times from hours to minutes. organic-chemistry.orglew.ro

Alternative Routes to 1-Aryl-1H-Tetrazoles

While the reaction between an aryl amine, a trialkyl orthoformate, and sodium azide is a common method, several alternative routes have been established to circumvent the use of potentially hazardous reagents or to accommodate different starting materials. rsc.org

A notable azide-free synthesis of 1-aryl-1H-tetrazoles involves the reaction of an aryl diazonium salt with diformylhydrazine. rsc.org This method, dating back to a 1910 report by Dimroth, offers significant safety advantages by avoiding the use of sodium azide. rsc.org The process begins with the diazotization of an aniline, such as 4-chloro-3-fluoro-2-iodoaniline, using sodium nitrite (B80452) and a strong acid like hydrochloric acid. rsc.org The resulting diazonium salt is then reacted with diformylhydrazine in a basic aqueous solution (e.g., sodium carbonate) to yield the desired 1-aryl-1H-tetrazole. rsc.org

The proposed mechanism involves the nucleophilic attack of the diformylhydrazine anion on the diazonium salt to form a tetrazene intermediate. rsc.org Subsequent base-mediated hydrolysis, loss of formic acid, cyclization, and dehydration furnish the final tetrazole product. rsc.org A key advantage of this methodology is that the entire reaction sequence can be performed in water, making it an attractive approach from a green chemistry perspective. rsc.org Systematic studies have optimized reaction parameters like pH and stoichiometry to improve efficiency and yield. rsc.org This approach is considered mild, convenient, safe, and scalable for the general synthesis of 1-aryl substituted-1H-tetrazoles. rsc.org Other research has also explored one-pot sequential reactions of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions, to produce 2,5-disubstituted tetrazoles. acs.orgacs.orgresearchgate.net

The addition of hydrazoic acid to aryl isocyanides represents another established route to 1-substituted-1H-tetrazoles. rsc.orgthieme-connect.de This reaction falls under the category of [3+2] cycloaddition or "click" reactions, where the isocyanide acts as the one-carbon component and hydrazoic acid provides the four nitrogen atoms for the tetrazole ring. nih.gov This method offers a direct pathway to the 1-aryl isomer. rsc.org However, it necessitates the handling of hydrazoic acid, which is highly toxic and explosive, requiring stringent safety precautions. thieme-connect.de

1-Aryl-1H-tetrazoles can also be synthesized from aryl isothiocyanates through a process involving the formation and subsequent oxidative desulfurization of a thiol intermediate. rsc.org In this approach, the aryl isothiocyanate first reacts with an azide source, such as sodium azide, to form a tetrazole-5-thione derivative. researchgate.net The key step is the removal of the sulfur atom to yield the final 1-aryl-1H-tetrazole.

Various methods can be employed for the desulfurization step. While traditional methods often use reagents like Raney nickel, which has safety and disposal challenges, modern approaches focus on oxidative desulfurization. nih.gov This can be achieved using oxidants, though the choice of reagent can be substrate-dependent. nih.gov A greener alternative is electrochemical desulfurization, where an anodic transformation, mediated by bromide, can effectively remove the sulfur from heterocyclic thiones like 2-mercapto-imidazoles. nih.gov This electrochemical method is conducted in a simple setup and avoids the use of harsh chemical oxidants. nih.gov Cobalt-catalyzed desulfurization of thiourea (B124793) has also been reported as a route to tetrazoles. ias.ac.in

Amidines and guanidines serve as valuable precursors for the synthesis of tetrazole derivatives. The use of a powerful diazotizing reagent, FSO₂N₃, allows for the rapid transformation of these substrates into tetrazoles under mild, aqueous conditions. organic-chemistry.org This method is efficient for creating various tetrazole structures.

Furthermore, amidines can be used in one-pot reactions with aryldiazonium salts to synthesize 2,5-disubstituted tetrazoles. acs.orgacs.org This process involves the initial reaction between the diazonium salt and the amidine, followed by an oxidative N-N bond formation, typically facilitated by an iodine/potassium iodide system under basic conditions. acs.orgresearchgate.net This approach is valued for its mild reaction conditions, short reaction times, and high yields, making it a practical route for certain tetrazole derivatives. acs.orgresearchgate.net

Regioselective Synthesis of 1-Aryl-1H-Tetrazole Isomers

A significant challenge in the synthesis of aryl tetrazoles is controlling the regioselectivity, as the substitution of the aryl group can occur at either the N1 or N2 position of the tetrazole ring. The formation of the desired 1-aryl-1H-tetrazole isomer over the 2-aryl-2H-tetrazole isomer is crucial, as their physicochemical and biological properties can differ significantly.

Several strategies have been developed to achieve high regioselectivity. For instance, the reaction of arylcyanamides with sodium azide under ultrasound irradiation using zinc chloride as a catalyst has been shown to regioselectively produce 1-aryl-5-amino-1H-tetrazoles in excellent yields. researchgate.net It has been observed that the electronic nature of substituents on the aryl ring can influence the isomeric outcome; electron-withdrawing groups on the aryl cyanamide (B42294) tend to favor the formation of 5-arylamino-1H-tetrazole, whereas more electropositive substituents shift the product towards the 1-aryl-5-amino-1H-tetrazole isomer. researchgate.net

Cobalt-catalyzed reactions have also been employed for the regioselective synthesis of aryl tetrazole amines. ias.ac.in This method involves a consecutive desulfurization and C-N cross-coupling reaction, providing a simple and efficient route to these compounds. ias.ac.in The choice of starting materials and reaction pathways is fundamental in directing the regiochemical outcome. For example, the reaction of aryl isocyanides with hydrazoic acid directly yields 1-substituted tetrazoles. thieme-connect.de Similarly, the three-component coupling of an aryl amine, trialkyl orthoformate, and sodium azide typically leads to the 1-aryl isomer. rsc.org In contrast, methods starting from aryldiazonium salts and amidines have been specifically developed to yield 2,5-disubstituted tetrazoles, demonstrating that the synthetic route can be tailored to achieve a specific regioisomer. acs.org

Green Chemistry Approaches in 1-Aryl Tetrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazoles to enhance safety, reduce waste, and improve efficiency. bohrium.com A major focus has been to develop alternatives to hazardous reagents like sodium azide and toxic solvents. rsc.orgnih.gov

One significant green approach is the use of diformylhydrazine in place of azides for reacting with aryl diazonium salts, as this method is not only safer but can also be conducted in water, a benign solvent. rsc.org Multicomponent reactions (MCRs) are another cornerstone of green tetrazole synthesis, as they improve step and atom economy by combining multiple starting materials in a single pot, often eliminating the need to isolate intermediates. bohrium.combeilstein-journals.org The Ugi-azide reaction is a prime example, producing 1,5-disubstituted-1H-tetrazoles under mild, catalyst-free conditions. scielo.org.mx

The development and use of heterogeneous and recyclable catalysts is another key area. nih.govacs.org For instance, a biosynthesized Ag/sodium borosilicate nanocomposite has been used as a stable and recyclable heterogeneous catalyst for the synthesis of 1-substituted tetrazoles from amines, sodium azide, and triethyl orthoformate. acs.org Similarly, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been employed as a catalyst that can be easily separated and reused for at least five cycles without significant loss of activity. nih.gov These catalytic systems often allow for reactions to be conducted in greener solvents like ethanol (B145695) or even under solvent-free conditions. nih.govacs.org

The use of alternative energy sources, such as ultrasound irradiation, can also promote greener transformations by enhancing reaction rates and yields, as seen in the regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles. researchgate.net These advancements collectively contribute to making the synthesis of 1-aryl tetrazoles more sustainable and environmentally friendly. bohrium.com

Chemical Reactivity and Functionalization of 1 2 Bromo 4 Chlorophenyl 1h Tetrazole Scaffolds

Reactions at the Tetrazole Nitrogen Atoms (N1, N2)

The tetrazole ring contains four nitrogen atoms, with the N1 and N2 positions being common sites for functionalization in 1-substituted tetrazoles. These reactions primarily involve the lone pairs of electrons on the nitrogen atoms acting as nucleophiles.

N-Alkylation Reactions

N-alkylation of tetrazoles is a fundamental transformation for introducing alkyl groups onto the heterocyclic core. While specific studies on the N-alkylation of 1-(2-bromo-4-chlorophenyl)-1H-tetrazole are not extensively documented, the general principles of tetrazole alkylation can be applied. The reaction of a 1-substituted tetrazole with an alkylating agent can theoretically lead to the formation of a tetrazolium salt, where the alkyl group attaches to one of the other nitrogen atoms (N2, N3, or N4). However, the regioselectivity of such reactions is influenced by several factors, including the nature of the substituent at the N1 position, the type of alkylating agent, and the reaction conditions.

A general representation of the N-alkylation of a 1-aryltetrazole is depicted below:

ReactantReagentProduct
1-Aryl-1H-tetrazoleAlkyl halide (R-X)1-Aryl-4-alkyl-1H-tetrazolium halide

Table 1: Generalized N-Alkylation Reaction of 1-Aryl-1H-tetrazoles.

It is important to note that the formation of different regioisomers is possible, and the reaction conditions would need to be carefully optimized to achieve selectivity for a particular nitrogen atom.

N-Acylation Reactions

N-acylation of tetrazoles introduces an acyl group, which can serve as a protecting group or a precursor for further transformations. Similar to N-alkylation, the N-acylation of this compound would involve the reaction with an acylating agent, such as an acyl chloride or anhydride. The reactivity and regioselectivity of N-acylation are also dependent on the electronic and steric environment of the tetrazole ring.

The introduction of an acyl group onto one of the nitrogen atoms can influence the chemical properties of the tetrazole ring, for example, by altering its stability or its susceptibility to ring-opening reactions.

A generalized scheme for the N-acylation of a 1-aryltetrazole is as follows:

ReactantReagentProduct
1-Aryl-1H-tetrazoleAcyl chloride (RCOCl)1-Aryl-4-acyl-1H-tetrazolium chloride

Table 2: Generalized N-Acylation Reaction of 1-Aryl-1H-tetrazoles.

Reactions at the Aryl Ring Substituents (Bromine, Chlorine)

The 2-bromo-4-chlorophenyl moiety of the title compound offers two distinct halogen atoms that can be selectively functionalized, providing a powerful handle for molecular elaboration.

Halogen-Directed Functionalization

The bromine and chlorine atoms on the phenyl ring are key sites for a variety of chemical transformations. The differential reactivity of these halogens allows for selective functionalization. Generally, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to achieve site-selective modifications.

Cross-Coupling Reactions (Theoretical or General)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom at the 2-position is expected to be significantly more reactive than the chlorine atom at the 4-position in typical cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

This selectivity is based on the relative bond dissociation energies (C-Br < C-Cl) and the greater ease of oxidative addition of palladium(0) to the C-Br bond. Therefore, it is theoretically possible to selectively replace the bromine atom with various organic groups while leaving the chlorine atom intact. This allows for a stepwise functionalization of the aryl ring.

A study on the selective arylation of a similar scaffold, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a Pd-catalyzed Suzuki cross-coupling reaction, demonstrated that the bromine atom is selectively replaced over the chlorine atom. nih.govresearchgate.netnih.gov This provides strong evidence for the feasibility of selective cross-coupling on the this compound scaffold.

The general scheme for a selective Suzuki cross-coupling reaction is presented below:

ReactantReagentCatalystProduct
This compoundArylboronic acidPd catalyst1-(2-aryl-4-chlorophenyl)-1H-tetrazole

Table 3: Theoretical Selective Suzuki Cross-Coupling Reaction.

Intermolecular and Intramolecular Reactivity Studies

The arrangement of substituents on the this compound molecule allows for the exploration of both intermolecular and intramolecular reactions.

From an intramolecular perspective, the ortho-bromo substituent is positioned to participate in cyclization reactions. For instance, a copper-catalyzed domino reaction has been developed for the synthesis of tetrazolo[5,1-a]isoquinolines from substituted 5-(2-halophenyl)-1H-tetrazoles and alkynes. rsc.org This process involves an initial Sonogashira cross-coupling followed by an intramolecular addition of the tetrazole N-H to the newly introduced alkyne. While the title compound is a 1-substituted tetrazole and lacks the N-H for this specific reaction, the principle of intramolecular cyclization involving the ortho-halogen is highly relevant. A similar strategy could potentially be employed by first introducing a suitable reactive group via a cross-coupling reaction at the bromine position, which could then undergo an intramolecular reaction with the tetrazole ring or another part of the molecule.

An example of an intramolecular cyclization of a related compound is shown below:

ReactantConditionsProduct
5-(2-halophenyl)-1H-tetrazole and an alkyneCuI, NaOAc, DMSO, 100 °CTetrazolo[5,1-a]isoquinoline

Table 4: Intramolecular Cyclization of a 5-(2-halophenyl)-1H-tetrazole derivative. rsc.org

This type of intramolecular reactivity highlights the potential of the this compound scaffold in the synthesis of complex fused heterocyclic systems.

An in-depth exploration of the advanced research areas and potential applications of this compound reveals its significance in the realms of coordination chemistry and materials science. The unique structural characteristics of this compound, featuring a nitrogen-rich tetrazole ring and a halogenated phenyl group, make it a promising candidate for sophisticated scientific investigation. While specific research on this compound is emerging, the broader class of substituted phenyl-tetrazoles provides a strong basis for understanding its potential.

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